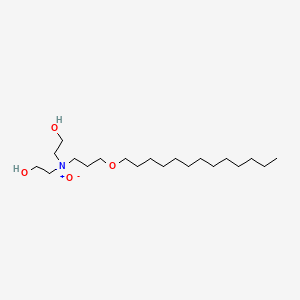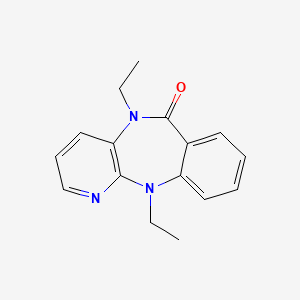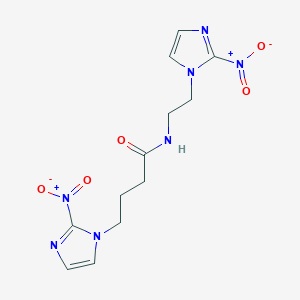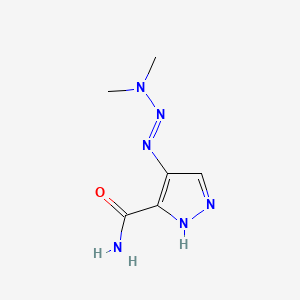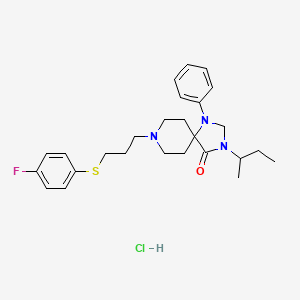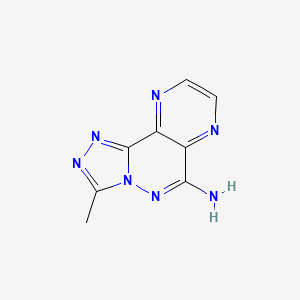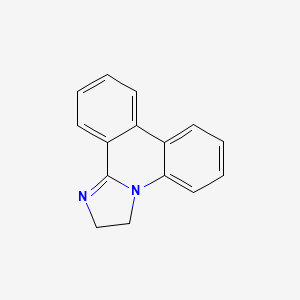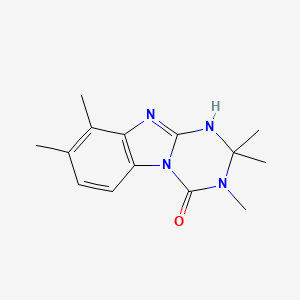
1,3,5-Triazino(1,2-a)benzimidazol-4(1H)-one, 2,3-dihydro-2,2,3-trimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,5-Triazino(1,2-a)benzimidazol-4(1H)-one, 2,3-dihydro-2,2,3-trimethyl-: is a heterocyclic compound that belongs to the class of triazines fused with benzimidazole. This compound is characterized by its unique structure, which includes a triazine ring fused to a benzimidazole ring, with additional methyl groups enhancing its chemical properties. It is of interest in various fields due to its potential biological and chemical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazino(1,2-a)benzimidazol-4(1H)-one, 2,3-dihydro-2,2,3-trimethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzimidazole with cyanuric chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a temperature range of 0-5°C. The resulting intermediate is then subjected to further methylation using methyl iodide in the presence of a strong base like sodium hydride to obtain the final product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial. Solvent recovery and recycling systems are also employed to minimize waste and reduce production costs.
化学反应分析
Types of Reactions
1,3,5-Triazino(1,2-a)benzimidazol-4(1H)-one, 2,3-dihydro-2,2,3-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one or more substituents on the triazine or benzimidazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced triazine-benzimidazole derivatives.
Substitution: Formation of substituted triazine-benzimidazole compounds with various functional groups.
科学研究应用
1,3,5-Triazino(1,2-a)benzimidazol-4(1H)-one, 2,3-dihydro-2,2,3-trimethyl- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.
作用机制
The mechanism of action of 1,3,5-Triazino(1,2-a)benzimidazol-4(1H)-one, 2,3-dihydro-2,2,3-trimethyl- involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, inhibiting their activity or modulating their function. The compound’s structure allows it to fit into the active sites of these targets, disrupting normal biochemical pathways. In medicinal applications, this can lead to the inhibition of pathogen growth or the induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
1,3,5-Triazino(1,2-a)benzimidazol-4(1H)-one: Lacks the additional methyl groups, resulting in different chemical properties.
2,3-Dihydro-2,2,3-trimethylbenzimidazole: Contains the benzimidazole ring with methyl groups but lacks the triazine ring.
1,3,5-Triazine: A simpler structure without the benzimidazole fusion.
Uniqueness
1,3,5-Triazino(1,2-a)benzimidazol-4(1H)-one, 2,3-dihydro-2,2,3-trimethyl- is unique due to its fused ring structure and the presence of multiple methyl groups. These features contribute to its distinct chemical reactivity and potential applications. The combination of triazine and benzimidazole rings provides a versatile scaffold for further functionalization and exploration in various scientific fields.
属性
CAS 编号 |
104576-61-6 |
|---|---|
分子式 |
C14H18N4O |
分子量 |
258.32 g/mol |
IUPAC 名称 |
2,2,3,8,9-pentamethyl-1H-[1,3,5]triazino[1,2-a]benzimidazol-4-one |
InChI |
InChI=1S/C14H18N4O/c1-8-6-7-10-11(9(8)2)15-12-16-14(3,4)17(5)13(19)18(10)12/h6-7H,1-5H3,(H,15,16) |
InChI 键 |
LXDKPSYIOMXQOM-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=C(C=C1)N3C(=N2)NC(N(C3=O)C)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



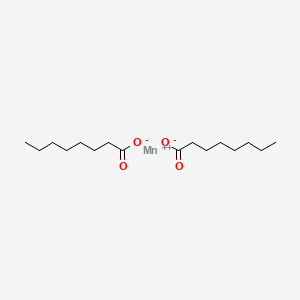
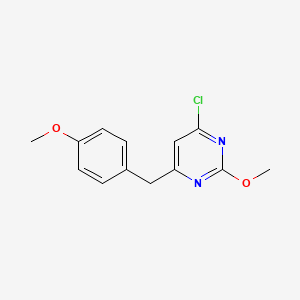
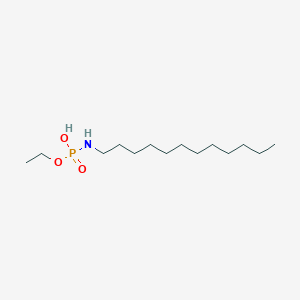
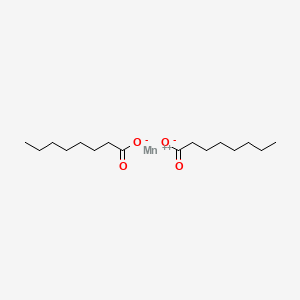
![D-Prolinamide, N-[(1,1-dimethylethoxy)carbonyl]-3-methyl-D-valyl-4-hydroxy-N-[[4-(4-methyl-5-thiazolyl)phenyl]methyl]-, (4S)-](/img/structure/B12803870.png)
